6-Fluoro-1-methyl-1H-indazol-4-amine
Overview
Description
6-Fluoro-1-methyl-1H-indazol-4-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. The compound has a molecular formula of C8H8FN3 and a molecular weight of 165.17 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1-methyl-1H-indazol-4-amine typically involves the cyclization of appropriate precursors. One common method includes the use of 2-fluoroaniline and methylhydrazine as starting materials. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the indazole ring .
Industrial Production Methods
Industrial production of this compound often employs transition metal-catalyzed reactions. For example, a Cu(OAc)2-catalyzed reaction can be used to form the N-N bond, employing oxygen as the terminal oxidant . This method is advantageous due to its high yield and minimal formation of byproducts.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1-methyl-1H-indazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Halogenation and other substitution reactions can introduce various functional groups into the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) under mild conditions.
Major Products
The major products formed from these reactions include various substituted indazoles, which can be further utilized in medicinal chemistry and material science .
Scientific Research Applications
6-Fluoro-1-methyl-1H-indazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Fluoro-1-methyl-1H-indazol-4-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For instance, it can act as an inhibitor of phosphoinositide 3-kinase δ, which is involved in cell signaling and proliferation .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-indazole-4-amine: Lacks the fluorine atom, which may affect its biological activity.
6-Fluoro-1H-indazole-4-amine: Similar structure but without the methyl group, leading to different pharmacokinetic properties.
Uniqueness
6-Fluoro-1-methyl-1H-indazol-4-amine is unique due to the presence of both the fluorine and methyl groups, which enhance its stability and biological activity. These modifications make it a valuable compound for drug development and other applications .
Properties
IUPAC Name |
6-fluoro-1-methylindazol-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN3/c1-12-8-3-5(9)2-7(10)6(8)4-11-12/h2-4H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHJDCRZFKKCCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=CC(=C2C=N1)N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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